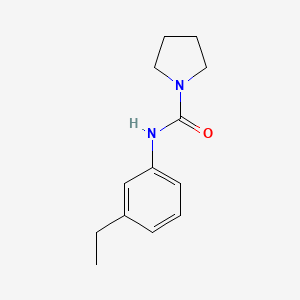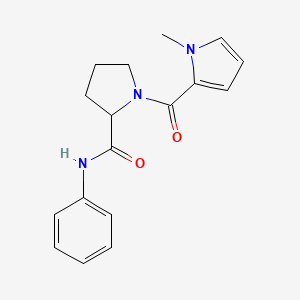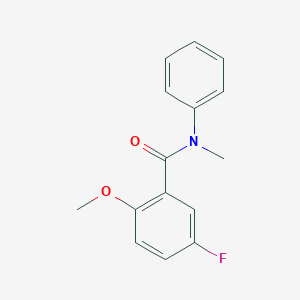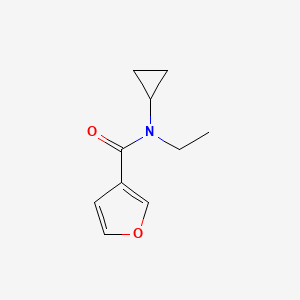![molecular formula C15H17BrN2O B7517188 N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7517188.png)
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide is a chemical compound with a molecular formula of C15H17BrN2O. It is commonly referred to as the compound BRD0705 or JQEZ5. This compound has been of interest to researchers due to its potential as a therapeutic agent for various diseases.
作用机制
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide inhibits the activity of BET proteins by binding to the bromodomain, which is a protein domain that recognizes acetylated lysine residues on histones. BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery. Inhibition of BET proteins by this compound results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activity of BET proteins. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide in lab experiments is its specificity for BET proteins. This compound has been shown to selectively inhibit BET proteins without affecting other bromodomain-containing proteins. This specificity makes it a valuable tool for studying the role of BET proteins in various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in experiments.
未来方向
There are several future directions for the research of N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide. One area of research is the development of more potent and selective BET inhibitors. Another area of research is the identification of biomarkers that can predict the response to BET inhibitors in cancer patients. Furthermore, this compound has been shown to have potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Future research could focus on the development of this compound or other BET inhibitors as therapeutic agents for these diseases.
合成方法
The synthesis method of N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-bromobenzyl bromide with 2,5-dimethylpyrrole, which results in the formation of 1-(3-bromophenyl)ethyl-2,5-dimethylpyrrole. This compound is then reacted with ethyl oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyridine to form this compound.
科学研究应用
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various diseases. One of the areas of research is cancer. Studies have shown that this compound inhibits the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression and are overexpressed in various cancers. Inhibition of BET proteins by this compound results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Another area of research is inflammation. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting the BET proteins. This compound has also been studied for its potential in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation.
属性
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-10-7-8-14(18(10)3)15(19)17-11(2)12-5-4-6-13(16)9-12/h4-9,11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGXNHGRIHAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC(C)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)
![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)

![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)


![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)

![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)
